molecular formula C11H10ClNO2 B13194014 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one

1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one

Cat. No.: B13194014
M. Wt: 223.65 g/mol
InChI Key: VJEKRYIWAJHVJF-UHFFFAOYSA-N
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Description

1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one is an organic compound with the molecular formula C9H6ClNO2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a chlorinated furo[3,2-c]pyridine ring system, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,2-c]pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the propan-1-one moiety: This step involves the reaction of the chlorinated furo[3,2-c]pyridine with a suitable reagent to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one can be compared with other similar compounds, such as:

    4-Chlorofuro[3,2-c]pyridine: Similar in structure but lacks the propan-1-one moiety.

    1-(pyridin-4-yl)ethan-1-one: Contains a pyridine ring but differs in the substitution pattern and functional groups.

    4-Chloro-3-(pyridin-2-yl)aniline: Another chlorinated pyridine derivative with different functional groups.

The uniqueness of this compound lies in its specific ring system and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(4-chlorofuro[3,2-c]pyridin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C11H10ClNO2/c1-6(2)10(14)9-5-7-8(15-9)3-4-13-11(7)12/h3-6H,1-2H3

InChI Key

VJEKRYIWAJHVJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C=CN=C2Cl

Origin of Product

United States

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